molecular formula C12H11BrF3N3 B6453692 5-bromo-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2549038-76-6

5-bromo-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B6453692
CAS No.: 2549038-76-6
M. Wt: 334.13 g/mol
InChI Key: OZCWYDFKRDSENH-UHFFFAOYSA-N
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Description

“5-bromo-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile” is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The trifluoromethyl group attached to the pyridine ring makes it a valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process is not well developed and often utilizes a radical approach .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The pyridine ring forms the core of the molecule, with the bromo, trifluoromethyl, and piperidinyl groups attached at different positions .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be quite diverse. For instance, the protodeboronation of pinacol boronic esters is a key reaction in the synthesis of such compounds . This reaction is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Future Directions

The future directions for “5-bromo-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile” could involve further development of the protodeboronation process, which is a key step in its synthesis . This could potentially expand its use as a building block in organic synthesis .

Properties

IUPAC Name

5-bromo-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3N3/c13-10-5-8(6-17)11(18-7-10)19-3-1-9(2-4-19)12(14,15)16/h5,7,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCWYDFKRDSENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=C(C=C(C=N2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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